molecular formula C21H23NO3 B3326880 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one CAS No. 29197-97-5

7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B3326880
CAS No.: 29197-97-5
M. Wt: 337.4 g/mol
InChI Key: HRNURIMMJOONQH-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: is a synthetic organic compound belonging to the class of benzopyran derivatives. It is known for its vibrant fluorescence properties, making it valuable in various scientific and industrial applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzopyran precursor and the necessary substituents, such as diethylamine and 4-methoxyphenyl groups.

    Condensation Reaction: The benzopyran core is formed through a condensation reaction involving the precursor and the substituents under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzopyran core or the substituents, resulting in various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is used as a fluorescent probe for studying molecular interactions and dynamics. Its fluorescence properties make it an excellent candidate for use in spectroscopic studies and as a marker in various analytical techniques.

Biology

In biological research, the compound is employed as a fluorescent dye for imaging and tracking cellular processes. It is particularly useful in fluorescence microscopy and flow cytometry, where its bright fluorescence aids in the visualization of biological structures and functions.

Medicine

The compound has potential applications in medical diagnostics and therapeutics. Its fluorescence properties can be harnessed for imaging tumors and other pathological conditions, aiding in early detection and treatment.

Industry

In the industrial sector, this compound is used in the manufacture of fluorescent materials, such as dyes and pigments, which are utilized in various products, including textiles, plastics, and inks.

Mechanism of Action

The mechanism by which 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one exerts its effects is primarily based on its ability to absorb and emit light. The compound’s molecular structure allows it to absorb photons at specific wavelengths, leading to electronic excitation. Upon returning to the ground state, it emits light, resulting in fluorescence. This property is exploited in various applications, from imaging to sensing.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with similar fluorescence properties but different substituents.

    Fluorescein: Another fluorescent dye with a different core structure but used in similar applications.

    Rhodamine: A fluorescent compound with a different chemical structure but comparable uses in imaging and diagnostics.

Uniqueness

7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct fluorescence characteristics. Its diethylamino and methoxyphenyl groups enhance its solubility and stability, making it particularly suitable for various scientific and industrial applications.

Properties

IUPAC Name

7-(diethylamino)-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-5-22(6-2)16-9-12-18-14(3)20(21(23)25-19(18)13-16)15-7-10-17(24-4)11-8-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNURIMMJOONQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720869
Record name 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29197-97-5
Record name 7-(Diethylamino)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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